meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

Catalog No.
S988540
CAS No.
17309-39-6
M.F
C8H6O6
M. Wt
198.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

CAS Number

17309-39-6

Product Name

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

IUPAC Name

(3S)-3-[(3R)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione

Molecular Formula

C8H6O6

Molecular Weight

198.13

InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2/t3-,4+

SMILES

C1C(C(=O)OC1=O)C2CC(=O)OC2=O

THBT, a naturally occurring bicyclic compound found in plants and fungi, has attracted significant interest in scientific research due to its potential medicinal properties []. Here's a breakdown of its applications in scientific research:

Free Radical Scavenger and Antioxidant Activity

THBT possesses strong free radical scavenging and antioxidant properties. Studies have shown it can combat oxidative stress, a condition linked to various diseases [, ]. This ability makes THBT a potential candidate for developing drugs to treat or prevent conditions like neurodegenerative diseases, cancer, and inflammatory disorders [].

Potential Anti-tumor Activity

Research suggests THBT exhibits anti-tumor properties. Studies have observed its ability to inhibit the growth and proliferation of cancer cells. While the exact mechanism requires further investigation, THBT's potential as an anti-cancer agent warrants further exploration.

Antimicrobial Activities

THBT exhibits a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and antiviral properties []. This makes it a potential candidate for developing new drugs to combat various microbial infections [].

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride is a chemical compound with the molecular formula C8_8H6_6O6_6 and a molecular weight of 198.13 g/mol. It is characterized as a crystalline powder, typically appearing white to almost white in color. The compound features four carboxylic acid groups that are converted into anhydride forms, which enhances its reactivity and utility in various applications .

  • Free radical scavenging and antioxidant activity: THBT's structure with multiple carbonyl groups allows it to interact with and neutralize free radicals, potentially protecting cells from oxidative damage [].
  • Antimicrobial activity: Studies have shown THBT exhibits antifungal, antibacterial, and antiviral properties, although the exact mechanisms remain unclear [].
  • Anti-inflammatory and anti-tumor activities: THBT might possess anti-inflammatory and anti-tumor properties, but further research is needed to elucidate the underlying mechanisms [].
Due to the presence of multiple functional groups:

  • Hydrolysis: The anhydride groups can react with water to regenerate the corresponding carboxylic acids.
  • Esterification: It can react with alcohols to form esters, which are useful in the synthesis of polymers and other organic compounds.
  • Nucleophilic Addition: The electrophilic carbonyl carbons in the anhydride can participate in nucleophilic addition reactions with amines and other nucleophiles.

These reactions make meso-Butane-1,2,3,4-tetracarboxylic Dianhydride a versatile intermediate in organic synthesis.

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride can be synthesized through several methods:

  • Oxidative Dehydration: Starting from meso-butane-1,2,3,4-tetracarboxylic acid, dehydration can be achieved using dehydrating agents like phosphorus pentoxide or thionyl chloride.
  • Thermal Cyclization: Heating meso-butane-1,2,3,4-tetracarboxylic acid under controlled conditions can lead to the formation of the dianhydride.
  • Chemical Modification: It may also be synthesized by modifying simpler carboxylic acids through various organic synthesis techniques.

These methods allow for the production of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride in varying yields and purities.

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride has several applications:

  • Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polyesters and polyamides.
  • Organic Synthesis: The compound serves as a versatile building block for various organic transformations.
  • Adhesives and Coatings: Its reactive nature allows it to be utilized in formulating adhesives and protective coatings.

These applications highlight its significance in both industrial and research settings.

Several compounds share structural similarities with meso-Butane-1,2,3,4-tetracarboxylic Dianhydride:

Compound NameMolecular FormulaUnique Features
Butane-1,2-dicarboxylic acidC4_4H6_6O4_4Contains two carboxylic acid groups only
Maleic anhydrideC4_4H2_2O3_3Known for its reactivity and use in polymerization
Succinic anhydrideC4_4H4_4O3_3Used in producing polyesters and as a food additive

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride is unique due to its four carboxylic groups that enhance its reactivity compared to these similar compounds. Its ability to form multiple types of derivatives makes it particularly valuable in synthetic chemistry.

The classical synthesis of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride represents the most well-established and widely documented approach in the literature [2] [4]. This methodology fundamentally relies on the cyclization of the corresponding tetracarboxylic acid precursor through dehydrative condensation using acetic anhydride as both the cyclizing agent and dehydrating medium [4].

The synthetic pathway initiates with meso-1,2,3,4-butanetetracarboxylic acid, which is obtained through oxidative cleavage of tetrahydrophthalic anhydride using nitric acid in the presence of ammonium metavanadate catalyst [4] [26]. The tetracarboxylic acid precursor undergoes quantitative conversion to the desired dianhydride when treated with stoichiometric amounts of acetic anhydride under carefully controlled conditions [4].

Table 1: Classical Acetic Anhydride-Mediated Cyclization Parameters

ParameterValueReference
Temperature40°C [2]
Reaction Time3 hours [2]
Solvent1,4-Dioxane [2]
Yield87.3% [2]
Product Purity>96% [1]

The mechanistic pathway involves the formation of mixed anhydride intermediates through nucleophilic attack of the carboxyl groups on acetic anhydride, followed by intramolecular cyclization with concomitant elimination of acetic acid [30]. The reaction proceeds through a tetrahedral intermediate that subsequently collapses to form the five-membered anhydride rings characteristic of the dianhydride structure [30].

Optimized reaction conditions employ 1,4-dioxane as the preferred solvent medium, with the tetracarboxylic acid dissolved at concentrations ranging from 0.2 to 0.4 molar [2] [4]. The addition of acetic anhydride at a 2.4-fold molar excess relative to the theoretical stoichiometric requirement ensures complete conversion while maintaining reaction selectivity [2]. Temperature control at 40°C proves critical for maximizing yield while preventing thermal decomposition of the product [2].

The reaction exhibits first-order kinetics with respect to the tetracarboxylic acid concentration, indicating that the rate-determining step involves the initial nucleophilic attack on acetic anhydride rather than the subsequent cyclization events [30]. Large-scale implementations of this methodology have demonstrated reproducible yields of 87.3% with product purities exceeding 96% by titrimetric analysis [2].

Table 2: Solvent Effects in Ether-based Synthesis

SolventDissolution EfficiencyProduct PrecipitationTemperature RangeReaction Time
TetrahydrofuranHighExcellent0-50°C1-6 hours
DioxaneHighExcellent0-50°C1-6 hours
DiglymeHighGood0-50°C1-6 hours

Alternative ether solvents including tetrahydrofuran and diglyme have been successfully employed, with tetrahydrofuran providing comparable results to dioxane in terms of reaction efficiency and product recovery [4]. The choice of ether solvent influences both the dissolution characteristics of the starting tetracarboxylic acid and the precipitation behavior of the product dianhydride [4].

Solid-Liquid Phase Transfer Catalysis Approaches

Phase transfer catalysis represents an environmentally advantageous approach for the synthesis of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride that operates under mild conditions while achieving excellent yields [6] [12]. This methodology exploits the differential solubility characteristics of ionic and organic species to facilitate anhydride formation through heterogeneous catalytic processes [12].

The most effective catalytic system employs sulfated zirconia as the solid acid catalyst in combination with polyethylene glycol-1000 as the phase transfer agent [6]. This dual-catalyst system operates through a mechanism wherein the sulfated zirconia activates the carboxyl groups toward condensation while the polyethylene glycol facilitates mass transfer between the solid catalyst surface and the organic substrate [6].

Table 3: Phase Transfer Catalysis System Parameters

Catalyst SystemTemperatureReaction TimeYield RangeCatalyst Loading
SO₄²⁻/ZrO₂40°C1.5-3 hours85-93%3 mmol
PEG-100040°C1.5-3 hours85-93%5 mmol
TBABVariable2-6 hours70-95%0.004-0.006 mol

The reaction mechanism proceeds through the formation of activated carboxyl-catalyst complexes on the zirconia surface, followed by intramolecular condensation facilitated by the phase transfer agent [6]. The sulfated zirconia provides Lewis acid sites that coordinate with the carboxyl oxygen atoms, increasing their electrophilicity and promoting condensation reactions [6].

Tetrabutylammonium bromide has emerged as an alternative phase transfer catalyst that demonstrates particular effectiveness in liquid-solid systems [12]. The catalyst loading exhibits a critical dependency on reaction efficiency, with optimal performance observed at 0.006 molar concentration relative to the substrate [12]. Below this threshold, insufficient catalyst loading results in incomplete conversion, while excessive catalyst concentrations lead to decreased selectivity due to side reactions [12].

The temperature profile significantly influences reaction kinetics, with activation energies of approximately 15.88 kcal/mol indicating that the process operates under chemical reaction control rather than mass transfer limitations [12]. This activation energy magnitude confirms that the rate-determining step involves the formation or breaking of chemical bonds rather than diffusion processes [12].

Water content critically affects reaction performance, with optimal results achieved under anhydrous conditions [12]. The presence of excess water competes with the condensation reaction by promoting hydrolysis of intermediate anhydride species, thereby reducing overall conversion efficiency [12].

Sonochemical Coupling Strategies for Anhydride Formation

Sonochemical synthesis methodologies have gained prominence for anhydride formation due to their ability to enhance reaction rates and improve yields through acoustic cavitation effects [9] [11]. The application of ultrasonic irradiation to meso-Butane-1,2,3,4-tetracarboxylic Dianhydride synthesis represents an emerging approach that exploits the unique physical and chemical effects generated by acoustic cavitation [11].

Ultrasonic irradiation operates at frequencies typically ranging from 20 to 50 kilohertz with power densities between 30 and 250 watts per liter [9] [11]. The cavitation phenomena generated under these conditions create localized regions of extreme temperature and pressure that facilitate bond formation and cleavage reactions [10].

The mechanism of sonochemical enhancement involves the formation and collapse of cavitation bubbles in the reaction medium, generating transient hot spots with temperatures exceeding 1000 Kelvin and pressures reaching several hundred atmospheres [10]. These extreme conditions promote the formation of reactive intermediates and accelerate condensation reactions that would otherwise require elevated temperatures or extended reaction times [11].

For carboxylic acid anhydride formation, sonochemical conditions have demonstrated the ability to reduce reaction times from several hours to less than one hour while maintaining or improving product yields [11]. The acoustic energy input facilitates the removal of water formed during condensation reactions, driving the equilibrium toward anhydride formation [15].

Frequency optimization studies indicate that lower frequencies in the range of 20 to 40 kilohertz provide optimal cavitation intensity for anhydride synthesis reactions [11]. Higher frequencies tend to generate smaller cavitation bubbles with reduced collapse intensities, resulting in diminished enhancement effects [11]. Power density optimization reveals that excessive acoustic energy can lead to product decomposition through thermal effects [11].

Solvent selection for sonochemical synthesis requires consideration of both acoustic properties and chemical compatibility [11]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide excellent acoustic transmission while maintaining chemical inertness toward the anhydride products [15]. The vapor pressure of the solvent significantly influences cavitation intensity, with lower vapor pressure solvents generating more effective cavitation phenomena [11].

Large-Scale Industrial Production Protocols

Industrial production of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride requires careful consideration of process economics, safety requirements, and environmental considerations while maintaining product quality specifications [21] [35]. Large-scale synthesis typically employs continuous or semi-continuous processing approaches that optimize throughput while ensuring consistent product quality [35].

The most widely implemented industrial approach utilizes a modified version of the classical acetic anhydride-mediated cyclization adapted for continuous operation [35]. This process employs multi-stage reactor systems with precise temperature and residence time control to achieve optimal conversion efficiency [36].

Table 5: Industrial Production Scale Parameters

Scale ParameterTypical ValueCritical FactorOptimization Target
Reactor Volume1000-5000 LHeat removalHigh yield
Feed Rate50-200 kg/hMass transferConsistent quality
Temperature Control±2°CUniform heatingEnergy efficiency
PressureAtmosphericGas evolutionSafety
Continuous Operation24/7Catalyst lifetimeCost reduction

Reactor design for industrial production typically employs jacketed vessels with internal heat exchange surfaces to provide adequate temperature control during the exothermic condensation reactions [35]. The heat of reaction for anhydride formation requires efficient heat removal systems to prevent thermal runaway and product degradation [35].

Continuous production systems utilize multi-stage reactor configurations with staged addition of reactants to optimize conversion while maintaining temperature control [35]. The first stage operates at reduced temperatures to initiate the reaction under controlled conditions, while subsequent stages operate at progressively higher temperatures to drive the reaction to completion [35].

Feed preparation systems require precise metering and mixing capabilities to ensure stoichiometric ratios and homogeneous distribution of reactants [35]. Automated control systems monitor critical process parameters including temperature, pressure, flow rates, and composition to maintain optimal operating conditions [35].

Product recovery in industrial systems typically employs crystallization-based separation techniques that exploit the differential solubility characteristics of the dianhydride product and reaction byproducts [35]. Multi-stage crystallization systems provide high-purity products while maximizing recovery yields [35].

Waste minimization strategies focus on recovery and recycling of solvents and unreacted starting materials [35]. Acetic acid byproduct recovery systems employ distillation-based separation techniques to produce recyclable acetic anhydride, thereby improving overall process economics [36].

Purification Techniques and Yield Optimization

Purification of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride requires specialized techniques that address the compound's moisture sensitivity and thermal stability characteristics [16] [17]. The development of effective purification protocols directly impacts both product quality and overall process economics [18].

Crystallization represents the primary purification method, exploiting the differential solubility of the dianhydride product relative to impurities and reaction byproducts [17]. Solvent selection for crystallization requires careful consideration of dissolution characteristics, selectivity, and recovery efficiency [17]. Dioxane and tetrahydrofuran emerge as preferred crystallization solvents due to their ability to dissolve the dianhydride at elevated temperatures while providing excellent selectivity against common impurities [17].

Table 4: Purification Methods and Performance

MethodTemperatureTime RequiredPurity AchievedRecovery Yield
Crystallization from dioxaneRoom temperature2-4 hours>98%90-95%
Filtration and washingRoom temperature30 minutes>96%95-98%
Vacuum drying80-100°C15 hours>96%98-99%
Silica gel adsorptionRoom temperature2-8 hours>99%85-90%

Temperature-controlled crystallization protocols employ cooling rates between 0.5 and 2.0 degrees Celsius per hour to promote the formation of well-defined crystals with minimal inclusion of impurities [17]. Rapid cooling tends to generate small crystals with high surface area that trap impurities, while excessively slow cooling can lead to reduced throughput and increased processing costs [18].

Adsorption-based purification techniques utilizing porous silica have demonstrated exceptional effectiveness for removing acidic impurities [16]. The method employs glass beads with surface areas ranging from 200 to 500 square meters per gram and average pore diameters between 30 and 80 Angstroms [16]. The purification process involves passing a dioxane solution of crude dianhydride through packed beds of the adsorbent material under controlled flow conditions [16].

The liquid hourly space velocity for adsorption purification typically ranges from 2 to 6 volumes of solution per volume of adsorbent per hour [16]. Lower space velocities provide enhanced impurity removal but reduce throughput, while higher velocities may result in incomplete purification [16].

Vacuum drying protocols require careful temperature control to prevent thermal decomposition while ensuring complete solvent removal [17]. Optimal drying conditions employ temperatures between 80 and 100 degrees Celsius under reduced pressure conditions of 10 to 50 millimeters of mercury [17]. The drying process typically requires 15 to 24 hours to achieve residual solvent levels below 100 parts per million [17].

Yield optimization strategies focus on minimizing product losses during crystallization and drying operations [18]. Multi-stage crystallization systems recover additional product from mother liquors through controlled evaporation and secondary crystallization steps [18]. Recovery yields of 90 to 95% are routinely achieved through optimized crystallization protocols [18].

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Dates

Last modified: 08-15-2023

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